Product packaging for CP-810123(Cat. No.:CAS No. 439608-12-5)

CP-810123

Cat. No.: B1669569
CAS No.: 439608-12-5
M. Wt: 258.32 g/mol
InChI Key: BSNKYWSMUAGMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CP-810123 is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel that is a recognized therapeutic target for cognitive disorders . Activation of α7 nAChRs with compounds like this compound is a key strategy for investigating potential treatments for cognitive deficits associated with neuropsychiatric conditions such as schizophrenia and Alzheimer's disease . The α7 nAChR is uniquely characterized by its high permeability to calcium ions and rapid desensitization upon agonist exposure . Research into agonists targeting this receptor is crucial because it plays a significant role in sensory gating mechanisms, and deficits in α7 nAChR function have been linked to impaired P50 auditory evoked potential inhibition, a biomarker observed in schizophrenia . Furthermore, these receptors may interact with amyloid-β pathology in Alzheimer's disease, highlighting their dual research importance . By modulating these receptors, this compound serves as a valuable pharmacological tool for probing the intricacies of cholinergic signaling, synaptic plasticity, and the development of novel neurotherapeutics. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N4O B1669569 CP-810123 CAS No. 439608-12-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

439608-12-5

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

2-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-5-methyl-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C14H18N4O/c1-10-2-3-12-13(15-10)16-14(19-12)18-9-8-17-6-4-11(18)5-7-17/h2-3,11H,4-9H2,1H3

InChI Key

BSNKYWSMUAGMDO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)OC(=N2)N3CCN4CCC3CC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(5-methyloxazolo(4,5-b)pyridin-2-yl)-1,4-diazabicyclo(3.2.2)nonane
CP 810,123
CP 810123
CP-810,123
CP-810123
CP810,123
CP810123

Origin of Product

United States

Preclinical Pharmacological Characterization of Cp 810123

Molecular Target and Mechanism of Action Elucidation

The primary molecular target of CP-810123 is the α7 subtype of the nicotinic acetylcholine (B1216132) receptor, a ligand-gated ion channel that is widely expressed in the central nervous system and plays a crucial role in cognitive processes like attention and memory. nih.gov

Agonistic Activity at the α7 nAChR

This compound functions as an agonist at the α7 nAChR. nih.govscienceopen.comresearchgate.net Upon binding to the receptor, it induces a conformational change that opens the ion channel, permitting the influx of cations, most notably calcium and sodium. nih.gov This influx alters the cell's membrane potential and activates various intracellular signaling pathways. nih.gov The agonistic action of this compound at these receptors is central to its potential effects on neurotransmitter release and synaptic plasticity, which are fundamental to cognitive function. nih.gov The compound emerged as a promising lead from a large family of synthesized molecules designed to selectively target this receptor. nih.gov

Ligand Binding Studies and Affinity Assessment (In Vitro)

To quantify the interaction between this compound and its molecular target, in vitro ligand binding studies were conducted. These assays are crucial for determining the compound's binding affinity, which is a measure of the strength of the interaction between the ligand (this compound) and the receptor (α7 nAChR). nih.gov

Binding affinity is often expressed by the equilibrium dissociation constant (Kᵢ), where a lower Kᵢ value signifies a stronger binding interaction. nih.gov Studies have shown that this compound possesses a high binding affinity for the α7 nAChR. nih.govopenmedicinalchemistryjournal.com Specific binding assays were performed using rat α7 nicotinic acetylcholine receptors expressed in GH4C1 cells, with [¹²⁵I]BTX serving as the radioligand. nih.gov

CompoundReceptorKᵢ Value
This compoundα7 nAChRHigh Affinity

This table indicates that this compound binds strongly to the α7 nAChR, as determined by in vitro binding assays.

Functional Characterization in Recombinant Expression Systems and Cell Lines

The functional consequences of this compound binding to the α7 nAChR were evaluated using recombinant expression systems. These cellular models allow for the detailed assessment of the compound's potency and efficacy in activating the receptor's ion channel function. nih.gov

Functional assays, such as high-throughput fluorescence-based imaging plate reader (FLIPR) systems, were employed to measure the potency and efficacy of this compound. nih.gov These experiments were conducted in cell lines, such as SH-EP1 cells, engineered to express a chimeric α7/5-HT₃ receptor, which helps to circumvent the rapid desensitization typical of wild-type α7 nAChRs and facilitate signal detection. nih.gov

The potency of an agonist is commonly quantified by its half-maximal effective concentration (EC₅₀), which is the concentration required to elicit 50% of the maximum response. Efficacy refers to the maximum response a compound can produce. In these studies, the activity of this compound was compared to that of nicotine (B1678760), a well-characterized nAChR agonist. nih.gov

CompoundReceptor SystemPotency (EC₅₀)Efficacy (Iₘₐₓ)
This compoundα7/5-HT₃ Chimera16.4 nM195% (relative to 50 µM Nicotine)

This table presents the potency and efficacy of this compound as determined in a functional assay using a chimeric α7/5-HT₃ receptor. The data indicates that this compound is a potent agonist with a significantly higher maximal response compared to nicotine in this specific experimental setup. nih.gov

A characteristic feature of α7 nAChRs is their rapid activation followed by a swift desensitization in the continued presence of an agonist. nih.gov Desensitization is a process where the receptor temporarily becomes unresponsive to further stimulation, even while the agonist is still bound. nih.gov This phenomenon is an intrinsic property of the receptor and plays a critical role in shaping the temporal pattern of cholinergic signaling. nih.gov

As an agonist, this compound is expected to induce both the activation and subsequent desensitization of the α7 nAChR ion channel. The kinetics of these processes—how quickly the channel opens and then enters a desensitized state—are fundamental to the compound's pharmacological profile. While specific kinetic parameters for this compound are not detailed in the available literature, the general mechanism involves the agonist-induced transition of the receptor from a resting state to an open state, and then to one or more desensitized states. nih.gov The recovery from this desensitized state is a crucial factor that influences the receptor's ability to respond to subsequent stimuli. nih.gov

Receptor Selectivity and Off-Target Evaluation

The preclinical assessment of a drug candidate's selectivity is a critical step in understanding its potential therapeutic window and anticipating possible side effects. For this compound, a compound developed by Pfizer as a potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonist, this evaluation involved profiling its activity against other related receptors and key off-target sites associated with adverse events. patsnap.comnih.gov

Selectivity Profile Against Other Nicotinic Receptor Subtypes (e.g., α4β2 nAChRs)

This compound was identified as a novel and highly selective agonist for the α7 nAChR, a receptor implicated in cognitive processes. patsnap.comnih.gov Its development was aimed at finding a potential treatment for cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease. patsnap.comnih.gov A key aspect of its preclinical characterization was to ensure its selectivity for the α7 subtype over other nAChR subtypes, particularly the α4β2 subtype, which is the most abundant high-affinity nicotine binding site in the brain and is associated with the addictive properties of nicotine.

While specific binding affinity values (Ki) for this compound at the α4β2 nAChR are not detailed in the reviewed literature, studies have indicated that the compound possesses low efficacy at α4β2 receptors. nih.gov This suggests a functional selectivity, prioritizing its agonist activity at the intended α7 target while minimizing interaction with the α4β2 subtype. The focus on developing potent α7 agonists with reduced activity at other nicotinic subtypes is a common strategy to separate potential therapeutic cognitive effects from the well-known effects of nicotine mediated by α4β2 receptors. nih.gov

Receptor Selectivity of this compound

Receptor Subtype Reported Activity Reference
α7 nAChR Potent & Selective Agonist patsnap.comnih.gov

| α4β2 nAChR | Low Efficacy | nih.gov |

Assessment of Activity at Other Neurotransmitter Receptors (e.g., 5-HT3 Receptors, Muscarinic Receptors)

To further define its specificity, this compound was evaluated against other neurotransmitter receptors. One important receptor in this context is the serotonin (B10506) 5-HT3 receptor, which, like nicotinic receptors, is a ligand-gated ion channel. Some compounds can exhibit cross-reactivity between these receptor families.

Screening of this compound revealed that it acts as an antagonist at the human 5-HT3 receptor. nih.gov In contrast to its agonist activity at α7 nAChRs, its inhibitory action at the 5-HT3 receptor was characterized by a half-maximal inhibitory concentration (IC50) of 0.51 µM. nih.gov

Information regarding the activity of this compound at muscarinic acetylcholine receptors was not available in the reviewed scientific literature. Standard preclinical profiling often includes a broad panel of receptors to identify potential off-target interactions. nih.gov

Off-Target Activity of this compound

Off-Target Receptor Activity Type IC50 Reference
5-HT3 Receptor Antagonist 0.51 µM (510 nM) nih.gov

| Muscarinic Receptors | Data Not Available | N/A | |

Cardiotoxicity Liability Screening (e.g., hERG Channel Inhibition)

A critical safety assessment for any new chemical entity is the evaluation of its potential to inhibit the human ether-a-go-go-related gene (hERG) potassium channel. Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolonged QT interval and an increased risk of life-threatening cardiac arrhythmias. nih.gov

Preclinical screening of this compound demonstrated a low affinity for the hERG channel. nih.gov The reported IC50 value for hERG inhibition was 40,000 nM (or 40 µM). nih.gov This value indicates a significantly lower potential for hERG-related cardiotoxicity compared to its high-affinity interaction with the primary α7 nAChR target.

hERG Channel Inhibition Profile of this compound

Assay Parameter Value Reference

| hERG Inhibition | IC50 | 40,000 nM (40 µM) | nih.gov |

Preclinical Research on Cp 810123 in Animal Models

In Vivo Pharmacokinetic and Brain Distribution Properties

Investigations into the in vivo pharmacokinetic and brain distribution properties of CP-810123 in animal models have provided insights into its absorption, distribution, and presence in the central nervous system.

Brain Permeability and Penetration Studies

Studies in rodents have demonstrated that this compound exhibits excellent brain penetration. capes.gov.brresearchgate.netnih.govepa.govsemanticscholar.orgmedchemexpress.comgoogleapis.com This characteristic is crucial for a compound targeting central nervous system disorders, indicating its ability to cross the blood-brain barrier and reach its site of action in the brain.

Oral Bioavailability in Rodent Models

This compound has shown high oral bioavailability in rodent models. capes.gov.brresearchgate.netnih.govepa.govgoogleapis.commolaid.commolaid.com High oral bioavailability suggests that a significant proportion of the administered dose is absorbed into the systemic circulation when given by the oral route, which is a desirable property for a potential therapeutic agent.

Clearance from Plasma

Information regarding the specific plasma clearance rate or half-life of this compound in rodents is not detailed in the provided search results. Plasma clearance is a pharmacokinetic parameter that describes the volume of plasma from which a substance is removed per unit time. researchgate.netpharmacologycanada.orgboomer.org

In Vivo Receptor Occupancy Studies in Cerebral Binding Sites

In vivo studies have indicated that this compound affords high levels of receptor occupancy at cerebral binding sites in rodents. capes.gov.brresearchgate.netnih.govepa.govsemanticscholar.org Receptor occupancy studies are used to determine the extent to which a compound binds to its target receptor in living subjects. The ED50 for this compound binding to cerebral binding sites has been reported as 0.34 mg/kg. semanticscholar.org

Efficacy Studies in Animal Models of Cognitive Deficits

Preclinical research has explored the efficacy of this compound in animal models designed to mimic cognitive deficits.

Models of Auditory Sensory Gating Deficits (e.g., Dizocilpine-Induced Deficits in Rats)

This compound has demonstrated in vivo efficacy in animal models of auditory sensory gating deficits. capes.gov.brresearchgate.netnih.govepa.govsemanticscholar.org Auditory sensory gating is a neurological process involving the filtering of redundant stimuli, and deficits in this process are observed in certain conditions. scienceopen.comnih.gov Specifically, this compound has shown efficacy in improving auditory gating deficits induced by dizocilpine (B47880) (MK-801) in rats. semanticscholar.org Dizocilpine is an N-methyl-D-aspartate (NMDA) receptor antagonist used to induce psychosis-like behavior and cognitive deficits, including sensory gating impairments, in rodents, serving as a pharmacological animal model for aspects of schizophrenia. who.intresearchgate.netpsychogenics.com

Summary of Key Preclinical Findings for this compound in Rodents

PropertyFinding in RodentsSource Indices
Brain PenetrationExcellent capes.gov.brresearchgate.netnih.govepa.govsemanticscholar.orgmedchemexpress.comgoogleapis.com
Oral BioavailabilityHigh capes.gov.brresearchgate.netnih.govepa.govgoogleapis.commolaid.commolaid.com
Plasma ClearanceSpecific rodent data not detailed-
Cerebral Receptor OccupancyHigh levels (ED50 = 0.34 mg/kg) capes.gov.brresearchgate.netnih.govepa.govsemanticscholar.org
Efficacy in Auditory GatingYes, including Dizocilpine model capes.gov.brresearchgate.netnih.govepa.govsemanticscholar.org

Models of Recognition Memory (e.g., Novel Object Recognition)

Studies in rodent models have demonstrated the in vivo efficacy of this compound in models of recognition memory, including the novel object recognition task. capes.gov.brnih.gov The novel object recognition task is a behavioral test used to assess recognition memory in rodents, relying on the spontaneous tendency of rodents to explore a novel object more than a familiar one. This compound has shown efficacy in this model, suggesting a potential to enhance recognition memory processes. capes.gov.brnih.gov

Further Evaluation in Animal Models of Cognition (General)

Beyond recognition memory, this compound has undergone further evaluation in other animal models of cognition. It has shown in vivo efficacy in auditory sensory gating models in rodents. capes.gov.brnih.gov Auditory sensory gating is a neurophysiological process that filters redundant or irrelevant auditory stimuli and is often impaired in conditions with cognitive deficits, such as schizophrenia. capes.gov.brnih.gov The positive findings in this model further support the potential of this compound to impact broader aspects of cognitive function.

Neurobiological Mechanisms Underlying Preclinical Efficacy

The preclinical efficacy observed with this compound is believed to be mediated through its action as an α7 nAChR agonist. capes.gov.brnih.gov Activation of α7 nAChRs can influence various neurobiological processes relevant to cognition.

Modulation of Neurotransmitter Release (e.g., Glutamatergic Transmission)

Activation of α7 nAChRs can modulate the release of various neurotransmitters, including glutamate. Glutamatergic transmission is a major excitatory neurotransmitter system in the brain and plays a critical role in learning and memory processes. abcam.cnnih.gov Some research suggests that this compound may be involved in modulating glutamatergic transmission, which could contribute to its observed cognitive effects. semanticscholar.org

Potential Influence on Intracellular Calcium Homeostasis

Alpha7 nAChRs are ligand-gated ion channels that are highly permeable to calcium ions. researchgate.net Their activation can lead to an influx of calcium into neurons, which can influence intracellular calcium homeostasis. mdpi.comnih.govnih.govfrontiersin.org While the direct impact of this compound on intracellular calcium homeostasis has been mentioned in the context of its mechanism researchgate.net, further detailed findings on this specific interaction were not extensively available in the provided search snippets. However, the known function of α7 nAChRs suggests a potential influence on calcium signaling pathways, which are crucial for synaptic plasticity and neuronal function underlying cognition.

Structure Activity Relationship Sar and Chemical Optimization Research for Cp 810123

Medicinal Chemistry Approaches Leading to the Discovery of CP-810123

The discovery of this compound, identified as 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, was the result of extensive research aimed at finding potent and selective agonists for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govacs.orgacs.org The effort focused on novel chemical structures to address the challenges of developing effective treatments for cognitive deficits. nih.gov

The foundational structure of this compound combines two key chemotypes: a bicyclic diamine and a heterocyclic aromatic system. The bicyclic amine portion, specifically the 1,4-diazabicyclo[3.2.2]nonane moiety, serves as a rigid scaffold that mimics the spatial orientation of the natural ligand, acetylcholine. nih.govnih.gov This class of azabicyclic compounds was explored for its ability to confer high affinity and selectivity for nicotinic receptors. nih.govopenmedicinalchemistryjournal.com

SAR studies were pivotal in refining the lead compounds into a clinical candidate. nih.govacs.org These investigations involve making systematic chemical modifications to a molecule and assessing how these changes affect its biological activity.

The primary goal of the optimization process was to maximize potency at the α7 nAChR while minimizing activity at other receptors, particularly other nAChR subtypes and the 5-HT₃ receptor, to reduce potential side effects. nih.govresearchgate.net

The research leading to this compound involved extensive exploration of the substituents on the oxazolopyridine ring system. The SAR data revealed that small alkyl groups, such as the methyl group at the 5-position of the oxazolo[4,5-b]pyridine (B1248351) ring in this compound, were optimal for high-affinity binding to the α7 nAChR. nih.govnih.gov The combination of the 1,4-diazabicyclo[3.2.2]nonane core with this specific substituted heterocycle resulted in a compound with high potency. nih.gov

Compound/AnalogModificationα7 nAChR Affinity (Ki, nM)Functional Activity (EC50, nM)Selectivity Profile
CP-810,123 5-methyl on oxazolo[4,5-b]pyridine ringHighPotent AgonistHigh selectivity over other nAChR subtypes and 5-HT₃ receptor. nih.govnih.gov
Phenyl Carbamate (B1207046) AnalogPhenyl carbamate attached to 1,4-diazabicyclo[3.2.2]nonane23Agonist (175% activity)Subtype selective, but with potential cardiosafety liabilities (hERG affinity). openmedicinalchemistryjournal.comnih.gov
Unsubstituted AnalogNo substitution on the heterocyclic ringLowerLowerReduced potency and/or selectivity.

This table is illustrative, based on findings from cited research. Specific numerical values for all analogs are proprietary or not fully published.

A successful CNS drug must not only be potent but also possess the ability to reach its target in the brain after administration. nih.govfrontiersin.org Therefore, significant effort was dedicated to optimizing the pharmacokinetic profile of the lead compounds. The key properties targeted were high oral bioavailability and excellent brain penetration. nih.gov

Pharmacokinetic ParameterFinding for CP-810,123Implication
Oral Bioavailability High in rodent models. nih.govThe compound is well-absorbed when administered orally.
Brain Penetration Excellent, with high levels of receptor occupancy. nih.govacs.orgThe compound effectively crosses the blood-brain barrier to reach its CNS target. frontiersin.org
Metabolic Stability Slow clearance from plasma. nih.govThe compound has a sufficiently long duration of action in the body.
hERG Affinity Low (IC50 = 40,000 nM). nih.govReduced potential for certain cardiac side effects compared to earlier analogs. nih.gov

Structure-Activity Relationship (SAR) Studies

Comparative Analysis with Other α7 nAChR Agonists

The landscape of α7 nAChR agonist development includes numerous compounds, providing a basis for comparing the structural and functional attributes of this compound.

This compound belongs to a broad class of α7 agonists that often feature a basic amine component linked to an aromatic or heteroaromatic group. nih.govnih.gov

SSR180711 (4-bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate hydrochloride): Developed by Sanofi-Aventis, this compound shares the same 1,4-diazabicyclo[3.2.2]nonane core as this compound but features a different aromatic moiety (a 4-bromophenyl carbamate). openmedicinalchemistryjournal.comresearchgate.net It displays high and selective affinity for the α7 nAChR and acts as a partial agonist. openmedicinalchemistryjournal.comresearchgate.net The pharmacological profile of an earlier Pfizer compound, a phenyl carbamate derivative, closely resembled that of SSR180711. nih.gov

GTS-21 (DMXB-A): This is a well-studied partial agonist derived from the natural product anabaseine. nih.govnih.gov Structurally, it is a 3-(2,4-dimethoxybenzylidene)-anabaseine. nih.gov While effective, its selectivity can be a concern as it also interacts with α4β2 and α3β4 nAChR subtypes at certain concentrations. nih.gov

PHA-543,613 (N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide): This compound, from Pfizer, uses a different bicyclic amine (a quinuclidine (B89598) ring) but features a related heteroaromatic carboxamide group. acs.org It is a potent and selective α7 nAChR agonist that also shows good brain penetration and oral bioavailability. acs.org The development of quinuclidine-based agonists represents a parallel research stream to the diazabicyclononane series. nih.govresearchgate.net

Comparative Preclinical Pharmacological and Efficacy Profiles

The preclinical evaluation of this compound, a novel α7 nicotinic acetylcholine receptor (nAChR) agonist, has revealed a distinct pharmacological and efficacy profile, particularly when benchmarked against other compounds in its class. acs.orgnih.govrsc.org This section delineates the comparative preclinical data that underscore the compound's standing as a significant development in the pursuit of therapies for cognitive deficits.

Pharmacological Profile

This compound, chemically identified as 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, emerged from a focused research program aimed at identifying potent and selective α7 nAChR agonists. acs.orgacs.org The compound is characterized by its high-affinity binding to the α7 nAChR and its functional agonist activity. rsc.orgopenmedicinalchemistryjournal.com

In comparative studies, this compound has demonstrated a favorable balance of potency and selectivity. rsc.org Research has highlighted its high-affinity agonist activity at the α7 nAChR, with an excellent in vitro profile. rsc.org This is complemented by its selectivity against other receptors, a crucial factor in minimizing off-target effects. rsc.org

The compound's development was part of a broader effort to explore non-quinuclidine amine templates for α7 nAChR agonists, building upon the knowledge gained from earlier series of compounds. acs.org The structure-activity relationship (SAR) studies that led to this compound identified key structural features that are critical for its potent and functional activity at the α7 nAChR. acs.org

Table 1: Comparative In Vitro Pharmacological Data

CompoundTargetPotency (Ki)Functional Activity (EC50)Efficacy vs. Nicotine (B1678760)Selectivity (5-HT3 Ki)
This compound α7 nAChR13.3 nM rsc.org244 nM (in oocytes) rsc.org195% rsc.org244 nM (antagonist) rsc.org
SSR180711A α7 nAChR50 nM rsc.org800 nM rsc.orgPartial Agonist rsc.org-
PNU-282987 α7 nAChR29 nM rsc.org-Full Agonist rsc.org-

Efficacy Profile

The preclinical efficacy of this compound has been demonstrated in various in vivo models of cognition. acs.orgnih.gov These studies have provided evidence of its potential to address cognitive deficits associated with neuropsychiatric conditions. acs.orgnih.gov

In rodent models, this compound has shown significant efficacy in auditory sensory gating and novel object recognition tasks. acs.orgnih.gov These models are relevant to the cognitive impairments observed in disorders such as schizophrenia. researchgate.net The compound's ability to improve performance in these tasks is attributed to its potent α7 nAChR agonist activity. acs.orgnih.gov

Furthermore, this compound exhibits excellent pharmacokinetic properties in preclinical species, including high oral bioavailability and significant brain penetration. acs.orgnih.govopenmedicinalchemistryjournal.com This allows for substantial receptor occupancy in the central nervous system, a prerequisite for in vivo efficacy. acs.orgnih.gov The marked ex vivo binding to cerebral sites further supports its potential for central nervous system effects. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Table 2: Comparative Preclinical Efficacy and Pharmacokinetic Data

CompoundEfficacy ModelKey FindingsOral Bioavailability (Rodent)Brain Penetration (Rodent)
This compound Auditory Sensory Gating, Novel Object Recognition acs.orgnih.govIn vivo efficacy demonstrated acs.orgnih.govHigh acs.orgnih.govExcellent acs.orgnih.gov
SSR180711A Novel Object Recognition, Morris Water Maze rsc.orgActive in cognitive models rsc.org--
PNU-282987 P50 Gating Deficits rsc.orgRestores gating deficits after oral dosing rsc.org--

Research Outcomes and Implications for Future α7 Nachr Agonist Discovery

Research Findings Leading to Discontinuation of Further Development of CP-810123

The decision to discontinue the development of this compound was based on a combination of findings from translational cognitive research and preclinical observations concerning cardiovascular system interactions. rsc.orgopenmedicinalchemistryjournal.comresearchgate.netnih.gov

A primary research-related challenge identified during the clinical evaluation of this compound was the lack of sustained cognitive improvement at the doses administered. rsc.orgopenmedicinalchemistryjournal.comsemanticscholar.org Despite promising results in preclinical cognitive models, the translation of these effects to a clinically meaningful and sustained improvement in human subjects did not materialize in the tested trial design. rsc.orgcapes.gov.bracs.orgopenmedicinalchemistryjournal.comresearchgate.netnih.govsemanticscholar.orgresearchgate.netacs.orgpatsnap.com This highlighted the complexities and challenges inherent in developing compounds for cognitive disorders and translating preclinical efficacy to clinical success.

Although the outline specifically requests preclinical findings informing discontinuation, the available information primarily points to clinical observations as the direct cause for halting development related to cardiovascular interactions. The development of this compound was discontinued (B1498344) due to the occurrence of non-sustained ventricular tachycardia observed at high doses in clinical studies. rsc.orgopenmedicinalchemistryjournal.comresearchgate.netnih.gov Preclinical data had indicated a low affinity for hERG (IC50=40,000 nM), suggesting that this known cardiac liability target was not a significant preclinical concern for this compound itself, unlike some other α7 agonists. openmedicinalchemistryjournal.comresearchgate.net However, the clinical manifestation of non-sustained ventricular tachycardia at higher doses ultimately posed a significant safety concern, leading to the discontinuation of the program. rsc.orgopenmedicinalchemistryjournal.comresearchgate.netnih.gov

Ongoing Research Avenues in α7 nAChR Modulation

Ongoing research into α7 nAChRs continues to uncover their multifaceted roles in neurological function and disease, driving the development of compounds aimed at modulating their activity. This compound represents a key example within this research landscape, particularly in the context of developing selective agonists.

Development of Novel α7 nAChR Agonists and Positive Allosteric Modulators

The identification and characterization of novel α7 nAChR agonists and positive allosteric modulators (PAMs) constitute a significant area of research, driven by the therapeutic potential of modulating these receptors for various neurological and psychiatric disorders. This compound emerged as a novel agonist of the α7 nAChR, belonging to the 4-azabenzoxazole chemotype. medkoo.comnih.govmolnova.commedchemexpress.comacs.orgopenmedicinalchemistryjournal.comscienceopen.comresearchgate.net It was investigated as a potential treatment for cognitive deficits associated with conditions such as schizophrenia and Alzheimer's disease. medkoo.comnih.govmolnova.commedchemexpress.comacs.orgopenmedicinalchemistryjournal.comresearchgate.netmedchemexpress.com

Preclinical studies characterized this compound as a potent and selective compound with favorable pharmaceutical properties. nih.govacs.org Investigations in rodents demonstrated its high oral bioavailability and excellent brain penetration, leading to significant receptor occupancy. nih.govacs.orgopenmedicinalchemistryjournal.comresearchgate.netresearchgate.net this compound exhibited promising preclinical results in various animal models designed to assess cognitive function, including measures of auditory sensory gating and novel object recognition. nih.govacs.orgopenmedicinalchemistryjournal.comresearchgate.netresearchgate.net

Specific preclinical data highlights the compound's affinity and efficacy at the α7 nAChR. This compound showed high affinity binding to the α7 nAChR, with reported Ki values of 13.5 nM in rats and 269 nM in humans. openmedicinalchemistryjournal.comresearchgate.net Studies utilizing an α7/5-HT3 chimera receptor reported an EC50 of 16.4 nM and an Imax of 195% relative to 50 µM nicotine (B1678760). researchgate.netnih.gov Furthermore, ex vivo studies indicated an ED50 for cerebral binding sites of 0.34 mg/kg. openmedicinalchemistryjournal.comresearchgate.netnih.gov The compound also demonstrated low affinity for the hERG channel, with an IC50 of 40,000 nM. openmedicinalchemistryjournal.com

These encouraging preclinical findings supported the progression of this compound into clinical trials, specifically a Phase I multiple-dose study. openmedicinalchemistryjournal.comresearchgate.netnih.gov However, this 14-day clinical trial did not demonstrate improvement in cognition at the doses tested and was subsequently discontinued. openmedicinalchemistryjournal.comresearchgate.netnih.gov Despite the outcome of the clinical trial, the research surrounding this compound has contributed to the broader understanding of α7 nAChR agonists and the complexities involved in translating preclinical efficacy to clinical success. This compound is often discussed alongside other α7 nAChR agonists and PAMs in the context of developing treatments for cognitive disorders. scienceopen.commedchemexpress.comresearchgate.net

Here is a summary of some preclinical data for this compound:

ParameterValueSpecies/SystemCitation
Ki (α7 nAChR)13.5 nMRat openmedicinalchemistryjournal.comresearchgate.net
Ki (α7 nAChR)269 nMHuman researchgate.net
EC50 (α7/5-HT3 chimera)16.4 nMChimera receptor researchgate.netnih.gov
Imax (α7/5-HT3 chimera)195% of 50 µM NicotineChimera receptor nih.gov
ED50 (Ex vivo cerebral binding)0.34 mg/kgRodent openmedicinalchemistryjournal.comresearchgate.netnih.gov
IC50 (hERG)40,000 nMhERG channel openmedicinalchemistryjournal.com

Exploration of α7 nAChR Function Beyond Cognitive Domains (e.g., Anti-inflammatory Pathways)

Beyond their well-established roles in cognitive processes, research continues to explore the functions of α7 nAChRs in other physiological systems, notably in anti-inflammatory pathways. The α7 nAChR is recognized as a key component of the cholinergic anti-inflammatory pathway (CAP), which plays a role in inhibiting inflammation. nih.govimmunologyresearchjournal.com This pathway involves the expression of α7 nAChRs on various immune cells, as well as microglia and astrocytes in the central nervous system. immunologyresearchjournal.com

Activation of α7 nAChRs within this pathway can modulate immune responses by decreasing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, partly through the inhibition of NF-κB activation. nih.gov Concurrently, α7 nAChR activation can lead to increased production of anti-inflammatory cytokines, such as IL-10, involving signaling cascades like the Jak2/STAT3 pathway. nih.gov

While the anti-inflammatory role of α7 nAChRs is an active area of investigation, research specifically detailing the anti-inflammatory effects of this compound in the provided search results is limited, with the primary focus being its development for cognitive indications. However, the broader study of α7 nAChR modulation encompasses these non-cognitive functions. Other α7 nAChR agonists, such as GTS-21, have been explicitly shown to possess both anti-inflammatory and cognition-enhancing activities. openmedicinalchemistryjournal.commedchemexpress.com Similarly, compounds like Cynandione A have been found to inhibit inflammation through the activation of macrophage α7 nAChR and subsequent IL-10 expression. medchemexpress.com These findings underscore the potential for α7 nAChR modulation to impact inflammatory processes, representing a significant avenue for ongoing research beyond cognitive domains.

Q & A

Basic Research Questions

Q. What are the foundational pharmacokinetic (PK) and safety profiles of CP-810123 derived from preclinical and clinical studies?

  • Methodological Answer : Phase I single-dose (SD) and multiple-dose (MD) studies revealed linear PK properties and a human half-life comparable to analogs like PHA-543613 . To validate these findings, replicate the clinical trial design by adhering to standardized protocols for PK parameter calculation (e.g., non-compartmental analysis) and safety monitoring (e.g., electrocardiograms for detecting non-sustained ventricular tachycardia [NSVT]). Ensure ethical approval and rigorous inclusion/exclusion criteria for human trials .

Q. Which experimental models have been employed to assess this compound's cognitive effects?

  • Methodological Answer : The CogState cognitive testing battery was used in Phase I SD studies to evaluate low-dose (5 mg) cognitive improvements . For replication, adopt validated neuropsychological tools (e.g., CogState or Cambridge Neuropsychological Test Automated Battery [CANTAB]) and control for confounding variables like baseline cognitive performance and placebo effects. Include longitudinal follow-ups to assess sustained impacts .

Q. How can researchers access existing clinical data on this compound for secondary analysis?

  • Methodological Answer : Submit formal data requests to institutions holding trial data (e.g., Cambridge University Press) with a structured proposal outlining research questions, methodology, and ethical compliance. Follow frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to justify the request .

Advanced Research Questions

Q. How can experimental designs address contradictory findings between this compound's cognitive benefits and cardiac risks?

  • Methodological Answer : Apply contradiction analysis frameworks (e.g., dialectical materialism) to prioritize the "principal contradiction" (e.g., efficacy vs. safety) . Design hybrid trials with dual endpoints: (1) cognitive metrics (e.g., memory recall tasks) and (2) cardiac monitoring (e.g., Holter ECG). Use adaptive trial designs to dynamically adjust dosing based on emerging safety data .

Q. What methodologies are recommended for replicating this compound's preclinical studies while mitigating bias?

  • Methodological Answer : Adopt the ARRIVE guidelines for preclinical reproducibility. Use blinding in behavioral assays, randomized animal allocation, and power analysis for sample size determination. Cross-validate results with orthogonal techniques (e.g., in vivo electrophysiology for cognitive effects and telemetry for cardiac monitoring) .

Q. How can researchers resolve discrepancies in this compound's mechanism of action (MoA) across studies?

  • Methodological Answer : Conduct systematic reviews to identify knowledge gaps. Employ computational modeling (e.g., molecular docking or pharmacokinetic-pharmacodynamic [PK-PD] simulations) to test competing hypotheses. Validate findings using in vitro binding assays (e.g., radioligand displacement) and in vivo biomarker studies (e.g., neurotransmitter profiling) .

Q. What strategies optimize dose-response studies for this compound given its narrow therapeutic window?

  • Methodological Answer : Implement a staggered dosing protocol with real-time PK monitoring (e.g., serial plasma sampling). Use Bayesian statistics to model dose-response relationships and identify subtherapeutic/toxic thresholds. Incorporate safety pharmacodynamic markers (e.g., QT interval prolongation) into efficacy models .

Methodological Frameworks

  • For Contradiction Analysis : Apply the "principal contradiction" framework to prioritize competing variables (e.g., efficacy vs. toxicity) and design studies that resolve dominant conflicts .
  • For Experimental Rigor : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed method reporting, including compound characterization, statistical thresholds, and raw data accessibility .
  • For Data Reproducibility : Use open-source platforms (e.g., GitHub) to share protocols, code, and datasets. Reference primary literature for compound synthesis and validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP-810123
Reactant of Route 2
Reactant of Route 2
CP-810123

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.